Dihydroatranorin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

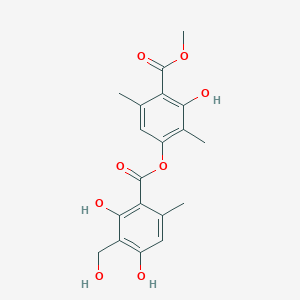

La dihydroatranorine est un composé chimique appartenant à la classe des depsides, qui sont des métabolites secondaires produits par les lichens. Elle est structurellement apparentée à l'atranorine, un autre métabolite de lichen bien connu. La dihydroatranorine a suscité un intérêt en raison de ses diverses activités biologiques, notamment ses propriétés antibactériennes, antifongiques et anti-inflammatoires .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de la dihydroatranorine implique généralement la réduction de l'atranorine. L'atranorine peut être réduite en utilisant des réactions d'hydrogénation en présence d'un catalyseur approprié tel que le palladium sur carbone (Pd/C). La réaction est effectuée dans des conditions douces, généralement à température ambiante et à la pression atmosphérique, pour obtenir de la dihydroatranorine .

Méthodes de production industrielle

La production industrielle de dihydroatranorine suit des voies de synthèse similaires mais à plus grande échelle. Le procédé implique l'utilisation de grands réacteurs et de systèmes à écoulement continu pour assurer une production efficace. Les conditions de réaction sont optimisées pour maximiser le rendement et la pureté, et le produit est purifié en utilisant des techniques telles que la recristallisation ou la chromatographie .

Analyse Des Réactions Chimiques

Types de réactions

La dihydroatranorine subit diverses réactions chimiques, notamment :

Oxydation : La dihydroatranorine peut être oxydée pour former de l'atranorine ou d'autres dérivés oxydés.

Réduction : Comme mentionné, la dihydroatranorine est généralement formée par la réduction de l'atranorine.

Substitution : Elle peut subir des réactions de substitution où des groupes fonctionnels sont remplacés par d'autres groupes.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).

Réduction : L'hydrogène gazeux (H₂) en présence de palladium sur carbone (Pd/C) est couramment utilisé.

Substitution : Divers réactifs peuvent être utilisés en fonction de la substitution souhaitée, tels que les halogènes pour les réactions d'halogénation.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent des dérivés oxydés de la dihydroatranorine, tels que l'atranorine, et divers composés substitués en fonction des réactifs utilisés .

Applications de la recherche scientifique

Chimie : Elle sert de précurseur pour la synthèse d'autres depsides et de composés apparentés.

Biologie : Ses propriétés antibactériennes et antifongiques en font un candidat pour le développement de nouveaux agents antimicrobiens.

Médecine : Les propriétés anti-inflammatoires de la dihydroatranorine sont explorées pour des applications thérapeutiques potentielles dans le traitement des maladies inflammatoires.

Industrie : Elle est utilisée dans la production de colorants naturels et comme composé bioactif dans diverses formulations.

Mécanisme d'action

Le mécanisme d'action de la dihydroatranorine implique son interaction avec les composants cellulaires. On pense qu'elle exerce ses effets antibactériens et antifongiques en perturbant l'intégrité de la membrane cellulaire des micro-organismes. Ses effets anti-inflammatoires sont censés être médiés par l'inhibition des cytokines pro-inflammatoires et des enzymes impliquées dans la réponse inflammatoire .

Applications De Recherche Scientifique

Chemistry: It serves as a precursor for the synthesis of other depsides and related compounds.

Biology: Its antibacterial and antifungal properties make it a candidate for developing new antimicrobial agents.

Medicine: Dihydroatranorin’s anti-inflammatory properties are being explored for potential therapeutic applications in treating inflammatory diseases.

Industry: It is used in the production of natural dyes and as a bioactive compound in various formulations.

Mécanisme D'action

The mechanism of action of dihydroatranorin involves its interaction with cellular components. It is believed to exert its antibacterial and antifungal effects by disrupting the cell membrane integrity of microorganisms. Its anti-inflammatory effects are thought to be mediated through the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response .

Comparaison Avec Des Composés Similaires

Composés similaires

Atranorine : Le composé parent dont la dihydroatranorine est dérivée. Elle partage des activités biologiques similaires mais diffère par son état d'oxydation.

Acide usnique : Un autre composé dérivé de lichen avec des propriétés antibactériennes et antifongiques similaires.

Parméline : Un depside avec des activités biologiques comparables.

Unicité

La dihydroatranorine est unique en raison de sa réduction spécifique à partir de l'atranorine, ce qui lui confère des propriétés chimiques et des activités biologiques distinctes. Sa forme réduite peut offrir des profils de solubilité et de stabilité différents, la rendant adaptée à des applications spécifiques où l'atranorine pourrait ne pas être aussi efficace .

Propriétés

Formule moléculaire |

C19H20O8 |

|---|---|

Poids moléculaire |

376.4 g/mol |

Nom IUPAC |

(3-hydroxy-4-methoxycarbonyl-2,5-dimethylphenyl) 2,4-dihydroxy-3-(hydroxymethyl)-6-methylbenzoate |

InChI |

InChI=1S/C19H20O8/c1-8-5-12(21)11(7-20)17(23)15(8)19(25)27-13-6-9(2)14(18(24)26-4)16(22)10(13)3/h5-6,20-23H,7H2,1-4H3 |

Clé InChI |

WHDBRSOTWRZEGF-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC(=C(C(=C1C(=O)OC2=C(C(=C(C(=C2)C)C(=O)OC)O)C)O)CO)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![16-Heptadecyne-1,2,4-triol, [S-(R*,R*)]-](/img/structure/B10753321.png)

![(10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one;perchloric acid](/img/structure/B10753329.png)

![(1S,2R,5R,7R,8R,9S,11R,13S,14R)-8-[(3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9-methoxy-1,5,7,9,11,13-hexamethyl-15-[4-(4-pyridin-3-ylimidazol-1-yl)butyl]-3,17-dioxa-15-azabicyclo[12.3.0]heptadecane-4,6,12,16-tetrone](/img/structure/B10753361.png)

![(R)-[(2S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;hydrate;hydrobromide](/img/structure/B10753363.png)

![17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B10753418.png)